Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-

描述

IUPAC Nomenclature and Stereochemical Configuration

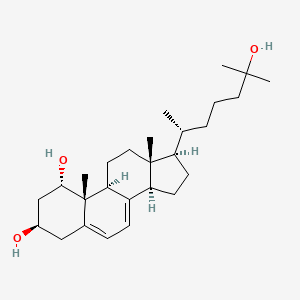

The systematic nomenclature of (1alpha,3beta)-cholesta-5,7-diene-1,3,25-triol follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. The complete International Union of Pure and Applied Chemistry name reflects the compound's complex stereochemical architecture, incorporating specific stereochemical descriptors that define the spatial arrangement of substituents around the steroid backbone. The molecule possesses the molecular formula C27H44O3 with a molecular weight of 416.64 daltons, establishing its classification within the cholesterol and derivatives family of lipid molecules.

The stereochemical configuration plays a crucial role in defining the compound's three-dimensional structure and subsequent chemical properties. The (1alpha,3beta) designation specifically indicates the spatial orientation of hydroxyl groups at positions 1 and 3 of the steroid ring system. The alpha configuration at position 1 places the hydroxyl group below the plane of the steroid ring system, while the beta configuration at position 3 positions the hydroxyl group above the ring plane. This alternating pattern of hydroxyl orientations creates a unique stereochemical environment that influences intramolecular interactions and molecular stability.

The conjugated diene system spanning positions 5 and 7 introduces additional complexity to the molecular architecture. This extended conjugation system alters the electronic distribution throughout the molecule and affects the overall molecular geometry. The presence of these double bonds reduces the conformational flexibility of the B-ring system while introducing planarity that influences both physical properties and chemical reactivity patterns.

The side chain configuration incorporates a tertiary alcohol functionality at position 25, adding another stereochemical element to the overall molecular structure. This hydroxyl group, positioned within the aliphatic side chain, contributes to the compound's hydrophilic character and influences its solubility properties and potential for hydrogen bonding interactions.

属性

IUPAC Name |

(1S,3R,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTFRKKCCDVVGE-VMVOXKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977495 | |

| Record name | Cholesta-5,7-diene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61954-91-4 | |

| Record name | 1α,25-Dihydroxy-7-dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61954-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1alpha,25-Dihydroxy-7-dehydrocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061954914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7-diene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesta-5,7-diene-1,3,25-triol, (1α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: Key Parameters of Synthetic Routes

Table 2: Critical Reaction Conditions

化学反应分析

Types of Reactions

Cholesta-5,7-diene-1,3,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.

科学研究应用

Cholesta-5,7-diene-1,3,25-triol serves as a precursor for active vitamin D metabolites. These metabolites interact with vitamin D receptors in the body, regulating crucial processes such as calcium and phosphate homeostasis. The compound's unique hydroxylation pattern at positions 1, 3, and 25 enhances its affinity for these receptors compared to other sterols.

Key Biological Functions:

- Calcium Homeostasis: The compound plays a vital role in maintaining calcium levels in the bloodstream and bone health.

- Immune Modulation: Its derivatives may influence immune responses and exhibit anti-inflammatory properties.

Therapeutic Applications

Cholesta-5,7-diene-1,3,25-triol has been explored for various therapeutic uses:

Vitamin D Deficiency Treatment

Clinical studies have indicated that supplementation with vitamin D derivatives derived from cholesta-5,7-diene can improve bone density and calcium levels in patients with osteoporosis and other calcium metabolism disorders.

Neurodegenerative Diseases

Research suggests that cholesterol metabolism alterations are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Cholesta-5,7-diene derivatives may serve as biomarkers or therapeutic agents due to their roles in cholesterol regulation within the central nervous system .

Synthesis and Production Methods

The synthesis of cholesta-5,7-diene-1,3,25-triol involves several advanced chemical processes:

Synthetic Routes:

- Diels-Alder Reaction: A common method includes using a steroid containing a 5,7-diene and an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then reduced to yield the desired triol .

Industrial Production:

Industrial methods focus on optimizing reaction conditions to enhance yield and purity. Techniques such as chromatography and crystallization are typically employed for product isolation.

Case Studies and Research Findings

Numerous studies have investigated the biological effects and potential applications of cholesta-5,7-diene-1,3,25-triol:

Implications for Health

The biological activity of cholesta-5,7-diene-1,3,25-triol highlights its potential therapeutic applications:

- It may aid in treating conditions associated with vitamin D deficiency.

- Its derivatives could be explored for their roles in modulating immune responses and reducing inflammation.

作用机制

The mechanism of action of cholesta-5,7-diene-1,3,25-triol involves its conversion to active vitamin D metabolites. These metabolites interact with vitamin D receptors in the body, regulating calcium and phosphate homeostasis. The molecular targets include various enzymes and proteins involved in the synthesis and metabolism of vitamin D.

相似化合物的比较

Cholesta-5,7-dien-3β-ol (CAS 434-16-2)

Implications : The absence of 1α and 25-hydroxyl groups in cholesta-5,7-dien-3β-ol prevents its conversion into active vitamin D metabolites. Instead, it forms toxic hydroperoxides in SLOS patients, contributing to disease pathology .

Calcitriol (1α,25-Dihydroxyvitamin D₃) (CAS 32222-06-3)

Key Insight : While both compounds share hydroxylation at 1α,3β,25 positions, calcitriol’s seco-steroid structure enables direct VDR activation, unlike the intact steroid nucleus of cholesta-5,7-diene-1,3,25-triol .

1α,25-Dihydroxycholesterol (LMST01010123)

| Property | Cholesta-5,7-diene-1,3,25-triol | 1α,25-Dihydroxycholesterol |

|---|---|---|

| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₄₆O₃ |

| Double Bonds | 5,7-diene | Single Δ⁵ bond |

| Functional Groups | 1α,3β,25-triol | 1α,3β,25-triol |

| Role in Metabolism | Precursor to vitamin D analogs | Intermediate in bile acid synthesis |

Structural Impact : The 5,7-diene system in cholesta-5,7-diene-1,3,25-triol enhances UV reactivity, critical for photochemical synthesis of previtamin D intermediates .

(1α,3β,9β)-Cholesta-5,7-diene-1,3,25-triol (CAS 168609-17-4)

Analytical Differentiation

- Chromatography : The 5,7-diene system in cholesta-5,7-diene-1,3,25-triol provides distinct UV absorption (λmax ~260–290 nm), enabling separation from analogs like 1α,25-dihydroxycholesterol (λmax ~210 nm) .

- Mass Spectrometry : Molecular ion peaks at m/z 416 (target compound) vs. m/z 418 (1α,25-dihydroxycholesterol) differentiate based on saturation .

生物活性

Cholesta-5,7-diene-1,3,25-triol, also known as (1alpha,3beta)-cholesta-5,7-diene-1,3,25-triol, is a steroid derivative that has garnered attention for its biological activity, particularly in relation to vitamin D metabolism and its potential therapeutic applications. This compound is synthesized through various biochemical pathways and has been implicated in calcium homeostasis and other physiological processes.

Vitamin D Metabolism

Cholesta-5,7-diene-1,3,25-triol serves as an important intermediate in the biosynthesis of biologically active vitamin D derivatives. The conversion of 7-dehydrocholesterol to vitamin D3 occurs via UVB irradiation, which facilitates the photolytic transformation of cholesta-5,7-diene compounds into vitamin D-like structures. This process is crucial for maintaining calcium levels in the body and overall bone health .

The mechanism by which cholesta-5,7-diene-1,3,25-triol exerts its biological effects primarily involves its role as a precursor to 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. Calcitriol binds to vitamin D receptors (VDR) in various tissues, modulating gene expression and influencing calcium absorption in the intestines and calcium reabsorption in the kidneys . The following table summarizes key aspects of its biological activity:

| Aspect | Details |

|---|---|

| Compound Name | Cholesta-5,7-diene-1,3,25-triol |

| Role | Precursor to active vitamin D derivatives |

| Mechanism | Binds to VDR; regulates gene expression related to calcium metabolism |

| Biological Effects | Enhances intestinal calcium absorption; influences bone health |

| Synthesis Pathway | Derived from 7-dehydrocholesterol via UVB irradiation |

Case Studies and Research Findings

Several studies have investigated the biological effects of cholesta-5,7-diene-1,3,25-triol:

- Photobiological Studies : Research has demonstrated that UVB exposure leads to the conversion of cholesta-5,7-diene compounds into various vitamin D-like metabolites. These metabolites include tachysterol and lumisterol alongside vitamin D3 itself. The efficiency and diversity of these transformations depend on UV exposure conditions .

- Calcium Homeostasis : In clinical studies focusing on patients with disorders related to calcium metabolism (such as osteoporosis), supplementation with vitamin D derivatives derived from cholesta-5,7-diene has shown improvements in bone density and overall calcium levels .

- Synthetic Pathways : Novel synthetic methods for producing cholesta-5,7-diene-1,3,25-triol have been developed using 25-hydroxycholesterol as a starting material. These methods enhance yield and purity compared to traditional approaches .

Implications for Health

The biological activity of cholesta-5,7-diene-1,3,25-triol underscores its potential therapeutic applications. As a precursor to active vitamin D metabolites:

- It may aid in treating conditions associated with vitamin D deficiency.

- Its derivatives could be explored for their roles in modulating immune responses and reducing inflammation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves photochemical isomerization of provitamin D3 analogs. For example, UV irradiation (200-W Hg lamp, Vycor filter) of cholesta-5,7-diene-1α,3β-diol in an inert argon atmosphere induces a 260 nm → 264 nm UV absorption shift, indicating structural rearrangement . Key steps include:

- Epoxide cyclization : Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce 1α,2α-epoxide intermediates .

- Chromatographic purification : Sephadex LH-20 columns with chloroform-hexane (65:35 v/v) elution to isolate intermediates .

- Critical Consideration : Reaction time and solvent purity significantly affect yield. For instance, incomplete UV irradiation (<14 minutes) reduces conversion efficiency .

Q. How can researchers confirm the stereochemical configuration of (1alpha,3beta)-substituents in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key strategies include:

- ¹H-¹H COSY and NOESY : To identify spatial proximity of protons at C1 and C3, confirming axial (1α) and equatorial (3β) orientations.

- Comparative analysis : Cross-referencing with NIST spectral data for analogous sterols (e.g., 5B-Cholestane-3A,7A,12A-triol) to validate stereochemical assignments .

Advanced Research Questions

Q. What advanced analytical techniques are required to resolve contradictions in reported UV absorption maxima during photochemical synthesis?

- Methodological Answer : Discrepancies in UV data (e.g., 260 nm vs. 264 nm shifts) may arise from solvent polarity or incomplete isomerization. Solutions include:

- High-Performance Liquid Chromatography (HPLC) : Paired with diode-array detection to isolate intermediates and correlate λmax with purity .

- Kinetic monitoring : Real-time UV-vis spectroscopy during irradiation to track reaction progress and identify side products .

- Data Reconciliation : Compare results with standardized protocols from pharmaceutical synthesis literature, such as the 200-W Hg lamp setup .

Q. What role does Cholesta-5,7-diene-1,3,25-triol play in vitamin D3 metabolic pathways, and how can its activity be experimentally validated?

- Methodological Answer : This compound is a precursor to 1α-hydroxycholecalciferol (active vitamin D3). Validation methods include:

- In vitro assays : Treating renal cell lines with the compound and measuring 25-hydroxyvitamin D-1α-hydroxylase activity via ELISA .

- Metabolic tracing : Radiolabeled (³H or ¹⁴C) cholesta-5,7-diene derivatives to track hydroxylation at C25 and C1 positions .

Q. How can researchers address challenges in purifying (1alpha,3beta)-isomers from stereochemical byproducts?

- Methodological Answer :

- Multi-step chromatography : Combine silica gel (ether-hexane, 7:3 v/v) for initial separation with Sephadex LH-20 for fine resolution .

- Crystallization optimization : Methanol recrystallization at controlled temperatures (4°C) to enhance isomer purity .

Theoretical and Experimental Design Questions

Q. How should researchers design experiments to investigate the compound’s oxidative stability under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to simulated gastric fluid (pH 2.0, 37°C) and analyze degradation via LC-MS .

- Radical scavenger studies : Add antioxidants (e.g., BHT) to assess protection against auto-oxidation at C5-C7 diene moieties .

Q. What theoretical frameworks guide the study of this compound’s membrane interactions in lipid bilayer models?

- Methodological Answer :

- Molecular dynamics simulations : Use force fields (e.g., CHARMM36) to model insertion energetics and orientation in phospholipid bilayers.

- Langmuir trough experiments : Measure changes in surface pressure during monolayer incorporation to infer hydrophobic interactions .

Data Interpretation and Contradictions

Q. How can conflicting reports on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or ethanol .

- Experimental validation : Conduct saturation shake-flask assays with UV quantification to establish solubility limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。